

A Technical Guide to the Chemical Structure and Stereochemistry of Friedelanol

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Compound of Interest

Compound Name: *Friedelanol*

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Abstract

Friedelanol is a pentacyclic triterpenoid alcohol belonging to the friedelane subclass, a group of natural products widely distributed in the plant kingdom. A thorough understanding of its complex three-dimensional structure and precise stereochemistry is critical for elucidating its biological activities and potential therapeutic applications. This technical guide provides an in-depth analysis of **Friedelanol**'s chemical architecture, with a focus on its stereochemical intricacies. It includes a summary of its physicochemical and spectroscopic data, detailed experimental protocols for its isolation and characterization, and logical diagrams to illustrate key structural relationships and workflows.

Core Chemical Structure

Friedelanol is a saturated pentacyclic triterpenoid characterized by the distinctive friedelane skeleton. This framework consists of five fused six-membered rings (A, B, C, D, and E) with a unique stereochemical arrangement resulting from a series of cationic backbone rearrangements during its biosynthesis from 2,3-oxidosqualene. The systematic IUPAC name for the most commonly referenced isomer, Friedelan-3 α -ol, is (3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropinen-3-ol.^[1]

The core structure features eight angular methyl groups, which create a sterically hindered and conformationally rigid molecule. The key functional group is a single hydroxyl (-OH) substituent, the position and orientation of which define the specific isomer.

Data Presentation: Physicochemical Properties

The fundamental properties of **Friedelanol** are summarized in the table below. This data is essential for its purification, handling, and formulation in research and development settings.

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₅₂ O	[1]
Molecular Weight	428.7 g/mol	[1]
CAS Number	5085-72-3	[1]
Appearance	Crystalline solid	N/A
Boiling Point (Predicted)	478.3 °C	N/A
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
XLogP3-AA (Lipophilicity)	10.1	[1]

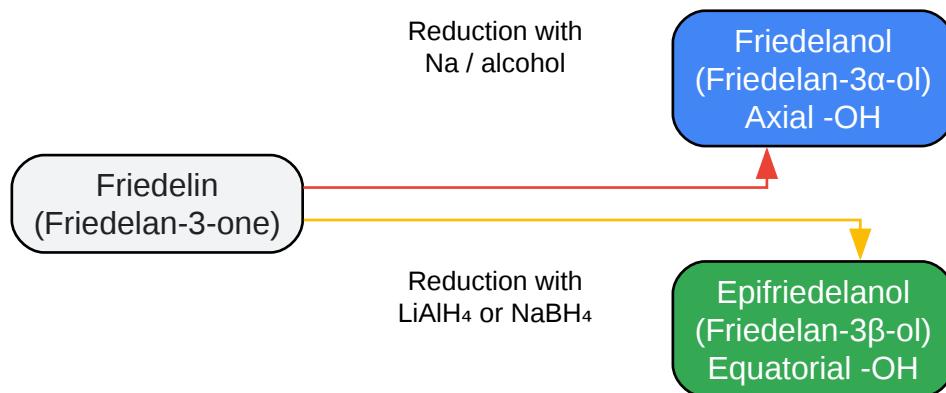
The Stereochemistry of Friedelanol

The stereochemistry of **Friedelanol** is complex, with ten stereocenters in its core structure. The most critical stereochemical feature, which distinguishes it from its common epimer, is the orientation of the hydroxyl group at the C-3 position of the A-ring.

- **Friedelanol** (Friedelan-3 α -ol or epi-Friedelinol): In this isomer, the hydroxyl group is in the alpha (α) configuration. In the stable chair conformation of the A-ring, this corresponds to an axial position.
- **Epifriedelanol** (Friedelan-3 β -ol): This is the C-3 epimer of **Friedelanol**. The hydroxyl group is in the beta (β) configuration, which corresponds to an equatorial position in the A-ring's

chair conformation.

This subtle difference significantly impacts the molecule's shape, polarity, and ability to interact with biological targets. The precursor to both alcohols is the ketone Friedelin (Friedelan-3-one). The stereospecific reduction of Friedelin's carbonyl group dictates which epimer is formed.



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Caption: Stereochemical relationship between Friedelin and its reduction products.

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of **Friedelanol**. The complex, saturated ring system results in a crowded ¹H NMR spectrum, making 2D NMR techniques essential for unambiguous assignment.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following table presents representative NMR data for **Friedelanol** (3 α -isomer) and its precursor Friedelin, recorded in CDCl₃. The comparison highlights the significant upfield shift of carbons C-2 and C-4 upon reduction of the C-3 carbonyl group.[2]

Carbon No.	Friedelin ^{13}C (δ ppm)	Friedelanol (3α) ^{13}C (δ ppm)	Friedelanol (3α) ^1H (δ ppm)
1	22.3	16.5	1.25, 1.65
2	41.5	18.3	1.45, 1.55
3	213.2	72.8	3.74 (dd)
4	58.2	49.2	1.62
5	42.1	38.8	-
6	41.3	41.6	1.40, 1.60
7	18.2	17.9	1.35, 1.55
8	53.1	53.2	1.28
9	37.4	37.1	-
10	59.5	61.2	1.50
23	6.8	11.5	0.99 (d)
24	14.7	16.2	1.10 (s)
25	17.9	18.7	0.86 (s)
26	18.6	19.4	0.95 (s)
27	20.3	20.1	1.05 (s)
28	32.1	32.4	1.18 (s)
29	35.0	35.6	1.00 (s)
30	31.8	30.0	0.97 (s)

Note: Assignments are based on published data and may vary slightly depending on solvent and experimental conditions. The ^1H NMR signals for methylene and methine protons in the ring system often appear as complex, overlapping multiplets.

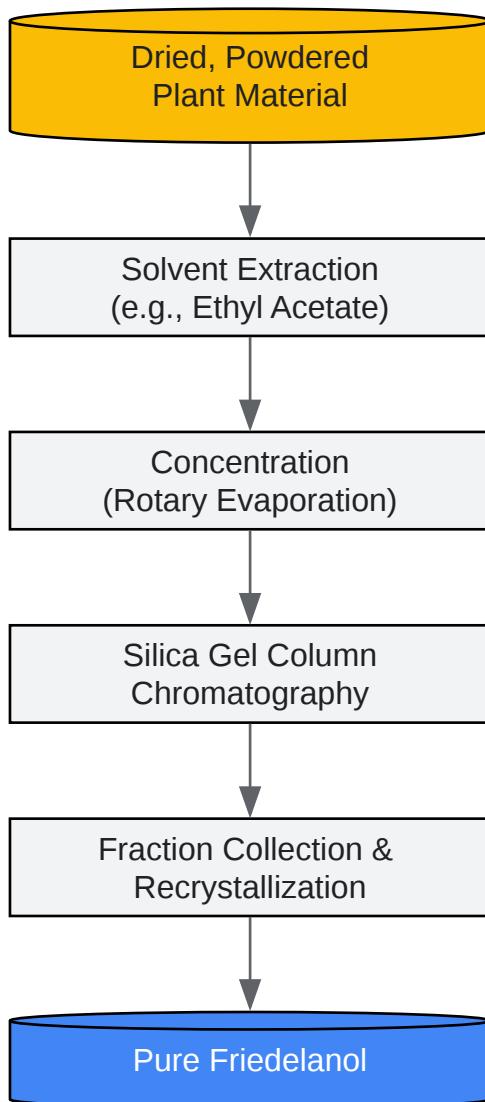
Experimental Protocols

Protocol 4.1: Isolation from Natural Sources

Friedelanol is typically isolated from plant material (e.g., leaves, bark) via solvent extraction and column chromatography.^{[3][4][5]}

Methodology:

- Preparation: Air-dry and pulverize the plant material to increase surface area.
- Extraction: Perform exhaustive extraction using a Soxhlet apparatus or maceration with a solvent of medium polarity, such as ethyl acetate or chloroform.
- Concentration: Remove the solvent from the crude extract under reduced pressure using a rotary evaporator to yield a solid or semi-solid residue.
- Fractionation: Subject the crude extract to column chromatography over silica gel. Elute with a solvent gradient, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
- Purification: Collect the fractions containing **Friedelanol** (as monitored by TLC). Combine and re-chromatograph if necessary. Final purification is often achieved by recrystallization from a suitable solvent like methanol or acetone to yield pure crystals.



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Caption: General experimental workflow for the isolation of **Friedelanol**.

Protocol 4.2: Semi-synthesis from Friedelin

Friedelanol and its epimer can be synthesized with high stereospecificity by choosing the appropriate reducing agent to react with Friedelin.^[6]

Methodology for Friedelan-3 β -ol (Epifriedelanol):

- Dissolution: Dissolve Friedelin in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

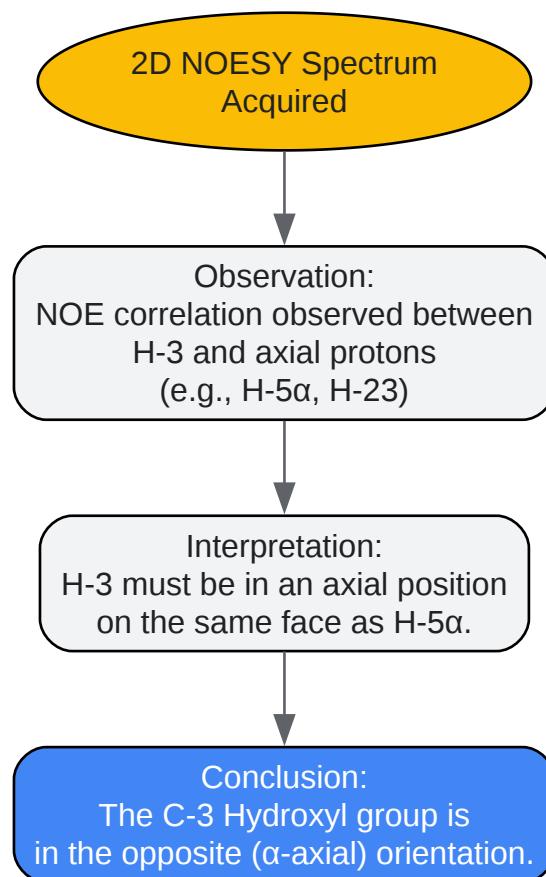
- Reduction: Cool the solution in an ice bath. Slowly add a molar excess of a hydride-based reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).
[\[6\]](#)
- Reaction: Stir the mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC until all the starting material is consumed.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.
- Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting solid by column chromatography or recrystallization to yield pure Friedelan-3 β -ol.

Protocol 4.3: Stereochemical Determination using 2D NMR

The definitive assignment of the α -axial stereochemistry of the C-3 hydroxyl group in **Friedelanol** is achieved using Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects protons that are close to each other in space (< 5 Å).[\[7\]](#)[\[8\]](#)

Methodology:

- Sample Preparation: Prepare a concentrated solution of the purified compound in a deuterated solvent (e.g., CDCl₃).
- Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer.
- Data Analysis: Analyze the spectrum for key through-space correlations. For the 3 α -ol isomer, the axial proton at C-3 (H-3 β) will show NOE cross-peaks to other axial protons on the same face of the ring system, such as the axial methyl protons at C-4 (H-23) and the axial proton at C-5 (H-5 α). Conversely, an equatorial proton (as in the 3 β -ol isomer) would show correlations primarily to adjacent equatorial and axial protons.



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Caption: Logical workflow for assigning C-3 stereochemistry using NOESY data.

Conclusion

Friedelanol possesses a rigid and complex pentacyclic friedelane skeleton, with its defining characteristic being the α -axial hydroxyl group at the C-3 position. This specific stereochemistry, confirmed through detailed NMR analysis like NOESY, distinguishes it from its β -equatorial epimer, **Epifriedelanol**. The experimental protocols for its isolation from natural sources and stereospecific synthesis from Friedelin are well-established. The detailed structural and stereochemical knowledge outlined in this guide is fundamental for any researcher aiming to investigate the pharmacological potential of this intriguing natural product.

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